
4-fluorophenyl 9H-xanthene-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluorophenyl 9H-xanthene-9-carboxylate, also known as FXP, is a synthetic compound that belongs to the xanthene family. Xanthene derivatives have been widely used in various fields, including medicine, biology, and chemistry, due to their unique properties. FXP is a promising compound that has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
4-fluorophenyl 9H-xanthene-9-carboxylate works by binding to specific targets, such as proteins or nucleic acids, and emitting fluorescence upon excitation. The fluorescence intensity of 4-fluorophenyl 9H-xanthene-9-carboxylate is dependent on the local environment, such as pH, polarity, and viscosity. 4-fluorophenyl 9H-xanthene-9-carboxylate can also undergo photochemical reactions, such as photoisomerization and photobleaching, which can affect its fluorescence properties.
Biochemical and Physiological Effects:
4-fluorophenyl 9H-xanthene-9-carboxylate has been shown to have minimal toxicity and low cytotoxicity in various cell lines. 4-fluorophenyl 9H-xanthene-9-carboxylate can also penetrate cell membranes and localize in specific organelles, such as the mitochondria and lysosomes. 4-fluorophenyl 9H-xanthene-9-carboxylate can affect cellular processes, such as cell division and apoptosis, by labeling specific proteins or nucleic acids.
Avantages Et Limitations Des Expériences En Laboratoire
4-fluorophenyl 9H-xanthene-9-carboxylate has several advantages over other fluorescent probes, such as high photostability, low toxicity, and high quantum yield. 4-fluorophenyl 9H-xanthene-9-carboxylate can also be easily synthesized and purified. However, 4-fluorophenyl 9H-xanthene-9-carboxylate has some limitations, such as limited water solubility and sensitivity to pH changes. 4-fluorophenyl 9H-xanthene-9-carboxylate also requires excitation at a specific wavelength, which can limit its application in certain experimental settings.
Orientations Futures
4-fluorophenyl 9H-xanthene-9-carboxylate has a wide range of potential applications in scientific research, including drug discovery, disease diagnosis, and cell imaging. Future research could focus on developing new derivatives of 4-fluorophenyl 9H-xanthene-9-carboxylate with improved properties, such as water solubility and pH sensitivity. 4-fluorophenyl 9H-xanthene-9-carboxylate could also be used in combination with other probes or imaging techniques, such as fluorescence resonance energy transfer (FRET) or super-resolution microscopy. Overall, 4-fluorophenyl 9H-xanthene-9-carboxylate is a promising compound that has the potential to advance scientific research in various fields.
Méthodes De Synthèse
The synthesis of 4-fluorophenyl 9H-xanthene-9-carboxylate involves the reaction of 4-fluorophenol with phthalic anhydride in the presence of a catalyst, such as sulfuric acid or zinc chloride. The resulting intermediate is then treated with acetic anhydride to yield 4-fluorophenyl 9H-xanthene-9-carboxylate. The purity of 4-fluorophenyl 9H-xanthene-9-carboxylate can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
4-fluorophenyl 9H-xanthene-9-carboxylate has been widely used as a fluorescent probe in various scientific research fields, including biochemistry, cell biology, and pharmacology. 4-fluorophenyl 9H-xanthene-9-carboxylate can be used to label proteins, nucleic acids, and other biomolecules for imaging and detection purposes. 4-fluorophenyl 9H-xanthene-9-carboxylate can also be used to study the interaction between molecules and cells, as well as to monitor intracellular processes.
Propriétés
IUPAC Name |
(4-fluorophenyl) 9H-xanthene-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FO3/c21-13-9-11-14(12-10-13)23-20(22)19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)19/h1-12,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHXXHAKVSZJMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)OC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

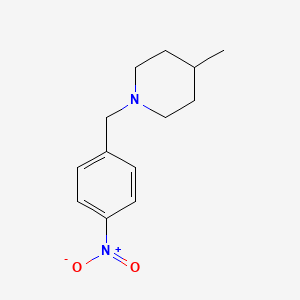
![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-4-methyl-benzenesulfonamide](/img/structure/B5816516.png)

![3,4-dimethoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5816518.png)
![N,N'-1,2-phenylenebis[3-(2-furyl)acrylamide]](/img/structure/B5816520.png)
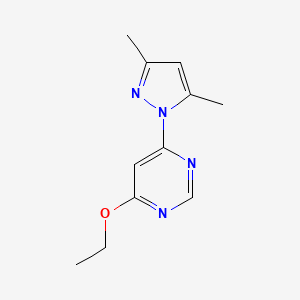
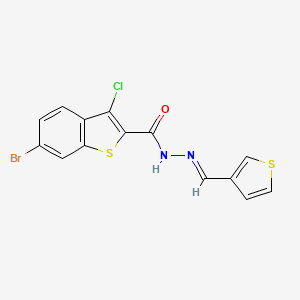
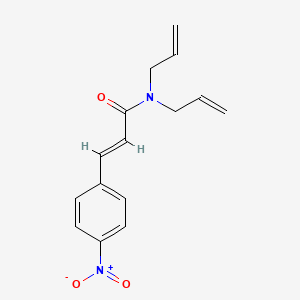
![2-{[4-(difluoromethyl)-6-methylpyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one oxime](/img/structure/B5816545.png)

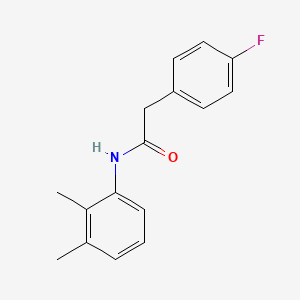
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone](/img/structure/B5816560.png)
![3-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5816566.png)
![2'-acetyl-6',7'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B5816588.png)